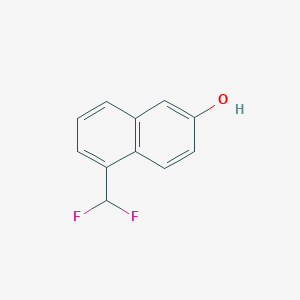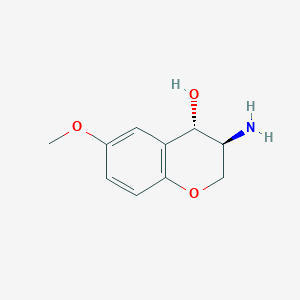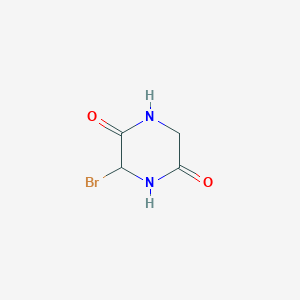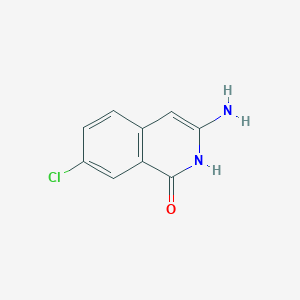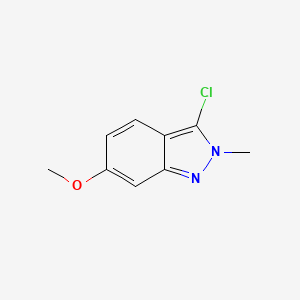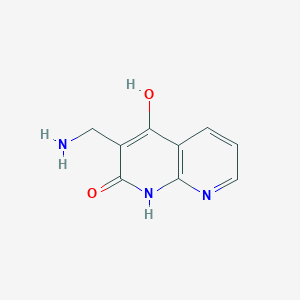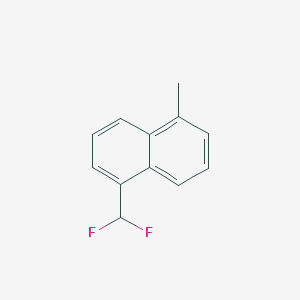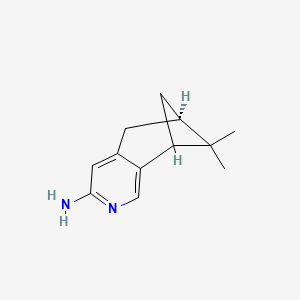
(7-Oxo-7,8-dihydro-1,8-naphthyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Oxo-7,8-dihydro-1,8-naphthyridin-3-yl)boronic acid is a boronic acid derivative of the 1,8-naphthyridine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the boronic acid and naphthyridine moieties in its structure allows for unique reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(7-Oxo-7,8-dihydro-1,8-naphthyridin-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The naphthyridine core can be reduced under specific conditions to form dihydro derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts and bases such as potassium carbonate in an organic solvent like tetrahydrofuran.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Dihydro derivatives of the naphthyridine core.
Substitution: Various substituted naphthyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(7-Oxo-7,8-dihydro-1,8-naphthyridin-3-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the development of enzyme inhibitors due to the boronic acid group’s ability to form reversible covalent bonds with active site serine residues.
Wirkmechanismus
The mechanism of action of (7-Oxo-7,8-dihydro-1,8-naphthyridin-3-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with nucleophilic sites in proteins, such as the active site serine residues in enzymes. This interaction can inhibit enzyme activity, making it a potential candidate for drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Naphthyridine: The parent compound, which lacks the boronic acid group.
Gemifloxacin: A fluoroquinolone antibiotic that contains a 1,8-naphthyridine core.
Boronic Acids: Compounds that contain the boronic acid group but lack the naphthyridine core.
Uniqueness
(7-Oxo-7,8-dihydro-1,8-naphthyridin-3-yl)boronic acid is unique due to the combination of the boronic acid and naphthyridine moieties
Eigenschaften
Molekularformel |
C8H7BN2O3 |
|---|---|
Molekulargewicht |
189.97 g/mol |
IUPAC-Name |
(7-oxo-8H-1,8-naphthyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H7BN2O3/c12-7-2-1-5-3-6(9(13)14)4-10-8(5)11-7/h1-4,13-14H,(H,10,11,12) |
InChI-Schlüssel |
UONUPAGJHBYFSV-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(NC(=O)C=C2)N=C1)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



